molecular formula C12H9N3O B15074614 3-Phenylimidazo[1,5-a]pyrazin-1-ol

3-Phenylimidazo[1,5-a]pyrazin-1-ol

Cat. No.: B15074614
M. Wt: 211.22 g/mol
InChI Key: YPHLIGIVYATIKO-UHFFFAOYSA-N
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Description

3-Phenylimidazo[1,5-a]pyrazin-1-ol is a heterocyclic compound with the molecular formula C12H9N3O. It is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylimidazo[1,5-a]pyrazin-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with phenyl isocyanate, followed by cyclization in the presence of a base . Another method involves the use of 1H-imidazole-4-carbonyl azide as a starting material, which undergoes cyclization under reflux conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Phenylimidazo[1,5-a]pyrazin-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the heterocyclic core .

Scientific Research Applications

3-Phenylimidazo[1,5-a]pyrazin-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylimidazo[1,5-a]pyrazin-1-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylimidazo[1,5-a]pyrazin-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in diverse research fields make it a valuable compound for scientific exploration .

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

3-phenylimidazo[1,5-a]pyrazin-1-ol

InChI

InChI=1S/C12H9N3O/c16-12-10-8-13-6-7-15(10)11(14-12)9-4-2-1-3-5-9/h1-8,16H

InChI Key

YPHLIGIVYATIKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CN=C3)O

Origin of Product

United States

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